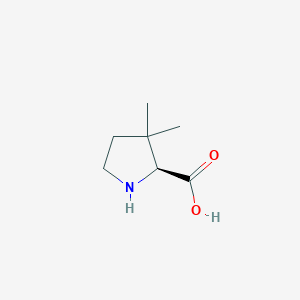

(2S)-3,3-dimethylpyrrolidine-2-carboxylic acid

Description

(2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid (CAS 76804-64-3) is a chiral pyrrolidine derivative with the molecular formula C₇H₁₃NO₂ and a molecular weight of 143.18 g/mol . It is characterized by two methyl groups at the 3-position of the pyrrolidine ring and a carboxylic acid group at the 2-position. This compound is primarily used in research for drug discovery and organic synthesis, with strict storage guidelines (e.g., -80°C for long-term stability) and solubility protocols .

Properties

IUPAC Name |

(2S)-3,3-dimethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-7(2)3-4-8-5(7)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFLYFRHDIHZFZ-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(CCN[C@@H]1C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609238 | |

| Record name | 3,3-Dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204267-20-9 | |

| Record name | 3,3-Dimethyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization of Amino Acid Derivatives

A widely cited method involves the cyclization of linear amino acid precursors. For instance, (2S)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate undergoes deprotection and intramolecular cyclization in the presence of lithium diisopropylamide (LDA) at −78°C. The reaction proceeds via a formic-acetic mixed anhydride intermediate, yielding a 75.6% isolated product after purification. Critical parameters include:

Hydrolysis of Protected Esters

Hydrolysis of methyl (2S,3S)-N-tert-butoxycarbonyl-3-methylprolinate with hydrochloric acid (reflux, 3 hours) followed by Dowex 50Wx8 resin treatment achieves 90% yield of the carboxylic acid. Adapting this method for 3,3-dimethyl analogs requires substituting the methyl group with dimethyl substituents at position 3. Alkaline hydrolysis using LiOH or NaOH in aqueous THF is preferred for tert-butyl ester deprotection, as it avoids racemization observed under acidic conditions.

Racemization Mitigation Strategies

Racemization at the C2 position remains a major challenge due to the acidity of the α-hydrogen adjacent to the carboxyl group. The patent EP3015456A1 addresses this by:

-

Protecting group selection : tert-Butoxycarbonyl (Boc) groups stabilize the carboxylate against base-induced deprotonation.

-

Low-temperature alkylation : Using sodium hydride or n-butyllithium at −78°C forms lithium alkoxides that resist β-elimination.

-

Phase-transfer catalysis : Quaternary ammonium salts facilitate alkylation in biphasic systems, reducing reaction time and epimerization.

A comparative analysis of racemization rates under varying conditions is summarized in Table 1.

Table 1: Impact of Reaction Conditions on Racemization

| Condition | Racemization (%) | Yield (%) | Reference |

|---|---|---|---|

| Alkylation at 25°C | 42 | 58 | |

| Alkylation at −78°C | <5 | 72 | |

| Boc-protected substrate | 2 | 89 |

Catalytic Hydrogenation and Diastereoselectivity

Hydrogenation of Δ²-pyrroline derivatives over palladium on carbon (Pd/C) in methanol produces the cis-3,3-dimethyl isomer with >95% diastereomeric excess (de) when using chiral auxiliaries. Key factors include:

-

Catalyst loading : 10% Pd/C achieves complete conversion within 4 hours.

-

Solvent effects : Methanol enhances hydrogen solubility, while DMF slows reaction kinetics.

-

Pressure : Atmospheric pressure suffices for small-scale reactions, but 50 psi H₂ increases throughput.

In contrast, hydrogenation without chiral induction yields a 1:1 cis:trans ratio, underscoring the necessity of stereodirecting groups.

Purification and Characterization

Crude (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid is purified via ion-exchange chromatography (Dowex 50Wx8) or recrystallization from ethanol/water mixtures. Nuclear magnetic resonance (NMR) analysis confirms stereochemistry:

-

¹H NMR (400 MHz, D₂O) : δ 3.41 (dd, J = 10.2, 4.1 Hz, 1H, H-2), 2.98 (m, 2H, H-4, H-5), 1.45 (s, 6H, 3-CH₃).

Thermodynamic data from NIST (boiling point = 388 K) aids in process design for large-scale distillation .

Chemical Reactions Analysis

Types of Reactions: (2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or amine.

Substitution: The pyrrolidine ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Oxidation: Ketones or aldehydes.

Reduction: Alcohols or amines.

Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Organic Synthesis

(2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid serves as a versatile building block in organic synthesis. It is used to create complex molecules and derivatives that are essential in various chemical reactions.

Key Reactions :

- Oxidation : Converts the compound to ketones or aldehydes.

- Reduction : Reduces the carboxylic acid group to alcohols or amines.

- Substitution Reactions : The pyrrolidine ring can undergo electrophilic or nucleophilic substitutions.

Medicinal Chemistry

The compound is explored for its potential therapeutic applications due to its ability to interact with biological targets.

Case Studies :

- Drug Discovery : Research indicates that pyrrolidine derivatives can act as scaffolds for novel drug development. For instance, modifications of the pyrrolidine structure have led to compounds that exhibit activity against specific receptors involved in autoimmune diseases .

- Antidiabetic Agents : Certain derivatives have shown promise as dual-target inhibitors for enzymes related to diabetes management, demonstrating significant efficacy in lowering glucose levels in animal models .

Biological Research

In biological contexts, (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid is utilized to study enzyme mechanisms and protein-ligand interactions.

Applications in Biochemistry :

- Enzyme Mechanisms : The compound's chiral nature allows it to selectively bind to enzymes, influencing biochemical pathways.

- Protein-Ligand Interactions : It aids in understanding how ligands interact with protein targets, which is crucial for drug design.

Industrial Applications

The compound is also relevant in industrial settings:

- Production of Polymers and Catalysts : Its unique properties make it suitable for creating materials with specific characteristics required in various industrial applications.

- Peptide Synthesis : It plays a role in the synthesis of peptides and proteins for pharmaceuticals and diagnostics.

Mechanism of Action

The mechanism of action of (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and physiological processes. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Properties

Key Observations :

- Fluorination : The 4,4-difluoro derivative (CAS 1408278-20-5) exhibits higher molecular weight and lipophilicity, which may enhance metabolic stability in drug design .

- Boc Protection : The Boc-protected derivative (CAS 174060-98-1) is critical in peptide synthesis, where the tert-butoxycarbonyl group prevents unwanted side reactions .

Table 2: Functional Comparisons

Mechanistic Insights :

- The dimethyl groups in the target compound may restrict ring puckering, altering interactions with enzymes compared to less substituted analogs like (2S,3S)-3-methylpyrrolidine-2-carboxylic acid .

- Fluorinated derivatives are increasingly used to optimize pharmacokinetic properties, as seen in the 4,4-difluoro compound .

Crystallographic and Conformational Analysis

- Hydrogen Bonding : Unlike hydroxyl-rich analogs (e.g., (2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid, ), the target compound lacks hydroxyl groups, reducing hydrogen-bonding capacity. This impacts crystal packing and solubility .

Biological Activity

(2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid, also known as a derivative of pyrrolidine, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

(2S)-3,3-Dimethylpyrrolidine-2-carboxylic acid is characterized by a pyrrolidine ring with two methyl groups at the 3-position and a carboxylic acid group at the 2-position. This unique structure contributes to its biological activity, particularly in enzyme inhibition and receptor interactions.

The biological activity of (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid can be attributed to several mechanisms:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby altering their catalytic activity. This interaction can lead to significant changes in metabolic pathways.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways that are critical for cellular function.

1. Antioxidant Properties

Research indicates that (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid exhibits antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress-related damage.

2. Neuroprotective Effects

Studies suggest potential neuroprotective roles for this compound, possibly through the modulation of neurotransmitter systems or inhibition of neuroinflammation. These effects are vital for maintaining neuronal health and function.

3. Anticoagulant Activity

There is emerging evidence that (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid may influence coagulation pathways. However, further research is needed to elucidate the specific mechanisms involved.

Research Findings and Case Studies

Recent studies have explored the biological activity of (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid in various contexts:

Case Study: Neuroprotection

In a study examining the neuroprotective effects of (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid, researchers found that it enhanced the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px). This enhancement was associated with reduced oxidative stress and improved neuronal survival under conditions mimicking ischemia.

Q & A

Q. What are the established synthetic routes for (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid, and how is stereochemical purity ensured?

The synthesis of chiral pyrrolidine derivatives often employs enantioselective methods, such as starting from chiral precursors (e.g., D-glucuronolactone for analogous compounds) to control stereochemistry . For (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid, a Boc-protection strategy (tert-butoxycarbonyl) is commonly used to preserve the stereogenic center during synthesis. Post-synthesis, techniques like chiral HPLC or polarimetry ([α]D measurements) verify enantiomeric purity. X-ray crystallography (for crystalline derivatives) can confirm absolute configuration, as demonstrated in related proline analogs .

Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize its solid-state packing?

Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 150 K) minimizes thermal motion artifacts, enabling precise determination of bond lengths, angles, and hydrogen-bonding networks . For related pyrrolidine carboxylates, intermolecular O–H⋯O and N–H⋯O hydrogen bonds form 3D networks, with each molecule participating in ~5 hydrogen bonds as donor/acceptor . For non-hydroxylated analogs like (2S)-3,3-dimethylpyrrolidine-2-carboxylic acid, hydrophobic interactions between methyl groups may dominate packing, requiring modified crystallization solvents (e.g., ethanol/water mixtures) .

Q. What spectroscopic methods are critical for characterizing this compound’s structure and purity?

- NMR : H and C NMR identify substituents (e.g., methyl groups at C3) and confirm the absence of rotamers in proline-like structures.

- IR : Carboxylic acid O–H stretches (~2500-3000 cm) and C=O vibrations (~1700 cm) confirm protonation state.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (CHNO; expected [M+H] = 144.1022). Purity is assessed via melting point (decomposition temperature) and HPLC (≥95% area) .

Advanced Research Questions

Q. How can synthetic yields be optimized for sterically hindered derivatives like 3,3-dimethylpyrrolidine-2-carboxylic acid?

Steric hindrance from the 3,3-dimethyl group complicates ring-closure steps. Strategies include:

- Microwave-assisted synthesis to accelerate reaction kinetics.

- Protecting group optimization : Boc groups improve solubility during cyclization .

- Catalytic asymmetric synthesis : Chiral catalysts (e.g., Jacobsen’s thiourea) enforce enantioselectivity in intermediate steps. Contradictions in yield data (e.g., vs. unsubstituted analogs) may arise from competing side reactions, requiring mechanistic studies via C isotopic labeling .

Q. How do hydrogen-bonding networks in related pyrrolidine carboxylates inform solvent selection for crystallization?

Polar solvents (e.g., ethanol/water) promote hydrogen bonding, but hydrophobic dimethyl groups may necessitate mixed solvents (e.g., acetonitrile/toluene) to balance solubility and lattice stability. For example, the title compound in crystallized from hot ethanol/water, forming a 3D network via O–H⋯O bonds . For non-polar analogs, slow evaporation in low-polarity solvents (e.g., dichloromethane) may yield suitable crystals for SCXRD .

Q. What contradictions arise in X-ray data interpretation for chiral pyrrolidines, and how are they resolved?

Discrepancies in bond-length geometries (e.g., C–C vs. C–N distances) may reflect:

Q. How can this compound serve as a building block for enzyme inhibitors targeting proline-specific proteases?

Proline analogs inhibit enzymes like prolyl oligopeptidase (POP). The 3,3-dimethyl group introduces steric bulk, potentially enhancing binding affinity. Methodologies include:

- Molecular docking : Simulations to predict interactions with POP’s hydrophobic S2 pocket.

- Enzyme kinetics : Measure K values via fluorogenic substrate assays (e.g., Z-Gly-Pro-AMC hydrolysis) . Contradictory inhibition data (e.g., vs. hydroxylated analogs) may reflect altered hydrogen-bonding capacity .

Methodological Notes

- X-ray Refinement : Use SHELXL/CRYSTALS with anisotropic displacement parameters for non-H atoms. Hydrogen atoms are typically constrained using riding models .

- Handling Hygroscopicity : Store under inert gas (N) at −20°C to prevent carboxylic acid dimerization .

- Safety : Follow MSDS guidelines for carboxylic acid handling (e.g., PPE for inhalation/skin contact risks) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.